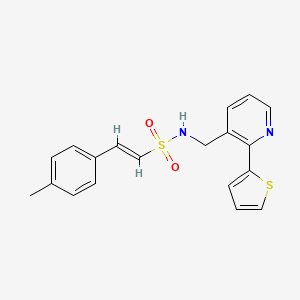

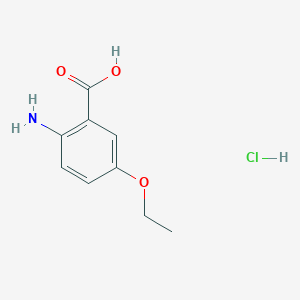

![molecular formula C19H12ClF6N5O B2704790 N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 477864-65-6](/img/structure/B2704790.png)

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Cytokinin-like Activity and Adventitious Rooting Enhancement

Urea derivatives, including compounds similar to N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been investigated for their cytokinin-like activity. These compounds have been found to act as positive regulators of cell division and differentiation in plants. Some urea derivatives exhibit cytokinin-like activities that can exceed those of adenine-based compounds, making them potent agents in in vitro plant morphogenesis studies. Such compounds have also been identified to specifically enhance adventitious root formation, providing valuable insights into their potential use in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).

Molecular Structure and Hydrogen Bonding

Research into heterocyclic ureas has shed light on their complexation-induced unfolding to form multiply hydrogen-bonded complexes. Studies on compounds structurally related to the chemical have demonstrated that they can form folded structures in solution, which undergo unfolding and dimerization at high concentrations or in the presence of hydrogen-bonding counterparts. This behavior is crucial for understanding the self-assembly processes and the design of molecular materials with specific functions (Corbin et al., 2001).

Interaction with Biomolecules

Investigations into the association of N-(pyridin-2-yl),N'-substituted ureas with biomolecules have provided insights into the substituent effect on complexation. Such studies are important for designing urea derivatives that can effectively interact with biological targets, influencing the development of new drugs and therapeutic agents (Ośmiałowski et al., 2013).

Corrosion Inhibition

Research has also explored the use of triazinyl urea derivatives as corrosion inhibitors for metals. These studies have revealed that certain urea derivatives can effectively protect metal surfaces from corrosion in acidic environments, highlighting their potential application in industrial processes and materials protection (Mistry et al., 2011).

Antimicrobial Properties

Urea derivatives have been studied for their antimicrobial properties, with some compounds showing promising activity against various pathogens. This opens up potential applications in the development of new antimicrobial agents that could address the challenge of antibiotic resistance (Singh et al., 2015).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF6N5O/c20-13-8-11(19(24,25)26)9-27-16(13)30-14-5-2-6-15(29-14)31-17(32)28-12-4-1-3-10(7-12)18(21,22)23/h1-9H,(H3,27,28,29,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQGMSNQXQKGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)

![(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide](/img/structure/B2704719.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)

![3-{[2-(2,5-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2704727.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2704729.png)